LY2874455

Catalog No.
S548005
CAS No.
1254473-64-7
M.F
C21H19Cl2N5O2
M. Wt
444.31
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY2874455

CAS Number

1254473-64-7

Product Name

LY2874455

IUPAC Name

2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol

Molecular Formula

C21H19Cl2N5O2

Molecular Weight

444.31

InChI

InChI=1S/C21H19Cl2N5O2/c1-13(21-17(22)10-24-11-18(21)23)30-15-3-5-20-16(8-15)19(26-27-20)4-2-14-9-25-28(12-14)6-7-29/h2-5,8-13,29H,6-7H2,1H3,(H,26,27)/b4-2+/t13-/m1/s1

InChI Key

GKJCVYLDJWTWQU-CXLRFSCWSA-N

SMILES

CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

LY2874455; LY 2874455; LY-2874455.

Description

The exact mass of the compound LY2874455 is 443.09158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LY2874455 is a small molecule inhibitor that targets Fibroblast Growth Factor Receptors (FGFRs). These are a family of cell-surface receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. Aberrant activation of FGFRs has been implicated in the development and progression of several types of cancer [].

LY2874455 is classified as a pan-FGFR inhibitor, signifying its ability to inhibit all four members of the FGFR family (FGFR1-4) [, ]. This characteristic makes it a promising candidate for cancer therapy, particularly in tumors driven by FGFR mutations or amplifications.

Potent Inhibitor with Diverse Effects

Studies have demonstrated that LY2874455 exhibits potent inhibitory activity against all FGFR isoforms. In cell-based assays, it effectively blocks FGF-induced signaling pathways, leading to the suppression of Erk phosphorylation, a key downstream signaling molecule for cell proliferation [, ]. Furthermore, LY2874455 shows promising antitumor activity in various cancer models, including those harboring FGFR mutations that confer resistance to other FGFR inhibitors [, ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.5

Exact Mass

443.09158

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ly-2874455

Dates

Modify: 2023-08-15
1. Zhao G, Li WY, Chen D, Henry JR, Li HY, Chen Z, Zia-Ebrahimi M, Bloem L, Zhai  Y, Huss K, Peng SB, McCann DJ. A novel, selective inhibitor of fibroblast growth factor receptors that shows a potent broad spectrum of antitumor activity in several tumor xenograft models. Mol Cancer Ther. 2011 Nov;10(11):2200-10. Epub 2011 Sep 7. PubMed PMID: 21900693.

Explore Compound Types